physicochemical properties of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide
physicochemical properties of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide
An In-Depth Technical Guide to 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide
Introduction: A Molecule of Bifunctional Potential
3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, also known as 3-isothiocyanatosulfolane, is a compelling heterocyclic compound for researchers in medicinal chemistry and materials science. Its structure uniquely combines two powerful chemical entities: the highly stable and polar sulfolane (tetrahydrothiophene 1,1-dioxide) ring and the reactive electrophilic isothiocyanate (-N=C=S) group. The sulfolane moiety, a derivative of thiophene, is recognized for its exceptional thermal and chemical stability, often imparting favorable physicochemical properties such as increased solubility and metabolic resistance to parent molecules.[1][2] Concurrently, the isothiocyanate group serves as a versatile chemical handle, renowned for its reactivity towards nucleophiles and its prevalence in biologically active compounds with demonstrated anticancer and antimicrobial properties.[3][4]
This guide provides a comprehensive technical overview of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide, moving beyond a simple data summary to explore the causality behind its properties and reactivity. We will delve into its physicochemical characteristics, plausible synthetic routes, core reactivity, and potential applications, offering field-proven insights for its strategic deployment in research and development.
Part 1: Core Physicochemical Properties
The compound's properties are a direct reflection of its dual-functional nature. The sulfone group dominates its polarity and thermal stability, while the isothiocyanate dictates its reactivity profile.
Table 1: Summary of Physicochemical Data for 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide
| Property | Value | Source |
| CAS Number | 85109-44-0 | [][6] |
| Molecular Formula | C₅H₇NO₂S₂ | [6] |
| Molecular Weight | 177.24 g/mol | [6] |
| Appearance | Data not available | [6] |
| Density | 1.5 g/cm³ | [6] |
| Boiling Point | 421.5°C at 760 mmHg | [6] |
| Flash Point | 208.7°C | [6] |
| Solubility | Data not available; likely soluble in polar organic solvents. | [6][7] |
| Thermal Stability | The sulfolane ring is stable to ~220°C.[1][2][8] The isothiocyanate group is susceptible to hydrolysis. |
Expert Insights on Properties:
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Thermal Stability: The high boiling and flash points are characteristic of the sulfolane core, which is known for its remarkable thermal robustness.[1][9] This suggests the molecule can withstand elevated temperatures in certain synthetic applications, though the reactivity of the isothiocyanate must be considered.
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Solubility: While specific data is unavailable, the parent sulfolane is miscible with water and soluble in aromatic solvents.[7] The presence of the larger, more nonpolar isothiocyanate group likely reduces aqueous solubility compared to the parent sulfolane, but the molecule is expected to be soluble in a range of polar organic solvents like DMSO, DMF, and chlorinated solvents.
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Chemical Stability: The sulfolane ring is inert to most acidic and basic conditions.[7] However, the isothiocyanate functional group is the molecule's reactive center and is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield the corresponding 3-aminotetrahydrothiophene 1,1-dioxide.[3]
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide logically proceeds from its corresponding primary amine precursor, 3-aminotetrahydrothiophene 1,1-dioxide. This transformation leverages well-established methods for converting amines into isothiocyanates.
Experimental Protocol: Synthesis via Thiocarbonylation
This protocol describes a common and effective two-step approach using a thiophosgene equivalent, which is generally safer than using thiophosgene gas directly.[10][11] The starting material, 3-aminotetrahydrothiophene 1,1-dioxide, is commercially available, often as a hydrochloride salt.[12]
Step 1: Neutralization of the Amine Salt
-
Dissolve 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride (1.0 eq.) in water.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a stoichiometric amount of a base, such as sodium bicarbonate or a cooled solution of sodium hydroxide (1.0 eq.), while monitoring the pH to ensure it reaches ~8-9.
-
Extract the resulting free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use the crude free amine immediately in the next step. Causality: The free amine is required for the subsequent nucleophilic reaction. The hydrochloride salt protonates the amine, rendering it non-nucleophilic. Immediate use is recommended as the free amine may have limited stability.
Step 2: Formation of the Isothiocyanate
-
Dissolve the crude free amine from Step 1 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.
-
Cool the mixture to 0°C.
-
Slowly add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate (1.1 eq.) in anhydrous dichloromethane.[10]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the amine.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-isothiocyanatotetrahydrothiophene 1,1-dioxide. Causality: The non-nucleophilic base scavenges the HCl or imidazole byproduct generated during the reaction, driving the equilibrium towards the product. The anhydrous and inert conditions prevent unwanted side reactions, such as hydrolysis of the thiocarbonylating agent or the final product.
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: The definitive signal is a very strong and broad absorption band between 2000-2200 cm⁻¹ , characteristic of the asymmetric N=C=S stretch. Additionally, two other strong absorptions will be present for the sulfone group: one for the asymmetric S=O stretch around 1300-1350 cm⁻¹ and one for the symmetric S=O stretch around 1100-1150 cm⁻¹ .
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The most diagnostic peak is the isothiocyanate carbon (-N=C =S), which appears in the range of 130-145 ppm . The four carbons of the sulfolane ring will also be visible, with the carbon attached to the isothiocyanate group (C3) being the most downfield of the ring carbons.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show complex multiplets corresponding to the seven protons on the saturated sulfolane ring. The proton at the C3 position will be shifted downfield due to the electron-withdrawing effect of the adjacent isothiocyanate group.
Part 3: Reactivity and Mechanistic Pathways
The reactivity of this molecule is almost exclusively centered on the isothiocyanate group. The carbon atom of the -N=C=S moiety is highly electrophilic and readily undergoes nucleophilic attack.
Core Reaction: Nucleophilic Addition to Form Thioureas
The reaction with primary and secondary amines is fundamental, yielding substituted thioureas. This reaction is highly efficient and forms the basis for its use as a chemical linker or in the synthesis of more complex derivatives.
Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate is unstable and rapidly undergoes a proton transfer (often facilitated by another amine molecule or solvent) to form the stable thiourea product.[13]
Sources
- 1. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Sulfolane [liaodongchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cpchem.com [cpchem.com]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
